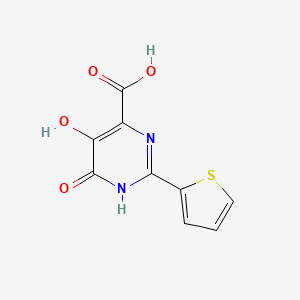

5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid

Description

BenchChem offers high-quality 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-hydroxy-6-oxo-2-thiophen-2-yl-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4S/c12-6-5(9(14)15)10-7(11-8(6)13)4-2-1-3-16-4/h1-3,12H,(H,14,15)(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOGKSFNCMYOPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=C(C(=O)N2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388438 | |

| Record name | 5-Hydroxy-6-oxo-2-(thiophen-2-yl)-3,6-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391680-79-8 | |

| Record name | 5-Hydroxy-6-oxo-2-(thiophen-2-yl)-3,6-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic Acid

Executive Summary

This technical guide provides a detailed, research-informed exposition on a robust synthetic pathway for 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (CAS 391680-79-8). This molecule, possessing a core dihydroxypyrimidine structure, is of significant interest to the medicinal chemistry and drug development communities. Such scaffolds are recognized as potent inhibitors of viral polymerases, such as that of the Hepatitis C Virus (HCV), primarily through their ability to chelate magnesium ions in the enzyme's active site.[1] This document delineates a logical and efficient three-step synthesis, commencing from foundational precursors. The proposed route involves the initial synthesis of a key thiophene-2-carboximidamide intermediate, followed by a base-catalyzed cyclocondensation with diethyl oxalacetate to construct the pyrimidine core, and culminating in the saponification of the resulting ester to yield the final carboxylic acid. Each stage is presented with a thorough mechanistic rationale, detailed experimental protocols, and methods for purification and characterization, designed to meet the rigorous standards of researchers, scientists, and professionals in drug development.

Introduction

The Target Molecule: A Scaffold of Therapeutic Potential

5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a thiophene moiety at the C2 position, a carboxylic acid at C4, and hydroxyl groups at the C5 and C6 positions.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 391680-79-8 | |

| Molecular Formula | C₉H₆N₂O₄S | |

| Molecular Weight | 238.22 g/mol |

The structural motif of a dihydroxypyrimidine-4-carboxylic acid is a known pharmacophore that acts as a pyrophosphate mimic. This allows it to effectively chelate divalent metal ions, such as Mg²⁺, which are crucial cofactors for the catalytic activity of polymerases.[1] The development of compounds like this has been a key strategy in the discovery of novel antiviral agents.[1] This guide proposes a scientifically grounded, step-by-step synthesis to facilitate further research and development of this promising molecular scaffold.

Core Principles of Pyrimidine Synthesis

The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry. The most prevalent and versatile method, often referred to as the Principal Synthesis, involves the cyclocondensation of a compound containing an N-C-N fragment (like an amidine, urea, or guanidine) with a 1,3-dielectrophilic three-carbon fragment (such as a 1,3-dicarbonyl compound or its equivalent).[2] This reaction is typically promoted by a base or acid catalyst and proceeds via sequential nucleophilic attack and cyclization, followed by dehydration to form the aromatic pyrimidine ring. Our proposed synthesis leverages this classical and reliable strategy.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule dictates a three-step approach. The final carboxylic acid can be readily obtained via hydrolysis of its corresponding ethyl ester. This ester intermediate is an ideal target for the core cyclocondensation reaction. The pyrimidine ring itself can be disconnected into two key synthons: thiophene-2-carboximidamide, providing the N-C-N unit, and diethyl oxalacetate, serving as the C-C-C dielectrophile.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

Synthesis of Thiophene-2-carboximidamide (N-C-N Fragment)

The amidine functional group is the cornerstone for building the pyrimidine's N1-C2-N3 backbone. Thiophene-2-carboximidamide can be reliably synthesized from the commercially available thiophene-2-carbonitrile via the Pinner reaction.[3] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate Pinner salt (an imino ester salt), which is then reacted with ammonia to produce the desired amidine.[3][4]

Detailed Experimental Protocol:

-

Pinner Salt Formation:

-

Suspend thiophene-2-carbonitrile (1.0 eq) in a mixture of anhydrous diethyl ether and anhydrous ethanol (1.2 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Bubble dry hydrogen chloride (HCl) gas through the stirred solution for 2-3 hours, ensuring the temperature remains below 10°C.

-

Seal the reaction vessel and store it at 4°C for 24 hours, during which the ethyl thiophene-2-carboximidate hydrochloride (Pinner salt) will precipitate as a white solid.

-

Collect the precipitate by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

-

Ammonolysis to Amidine:

-

Dissolve the crude Pinner salt in anhydrous ethanol at 0°C.

-

Bubble anhydrous ammonia (NH₃) gas through the solution for 1-2 hours until the solution is saturated. Alternatively, add a solution of ammonia in ethanol.

-

Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

The byproduct, ammonium chloride, will precipitate. Remove it by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude thiophene-2-carboximidamide.

-

Purification and Characterization: The crude amidine can be purified by recrystallization from a suitable solvent system like toluene/hexane. The final product should be characterized by:

-

¹H NMR: To confirm the presence of thiophene and amine protons.

-

¹³C NMR: To identify the carbon skeleton, including the characteristic amidine carbon.

-

MS (ESI+): To confirm the molecular weight (m/z [M+H]⁺).

Diethyl Oxalacetate (C-C-C Fragment)

Diethyl oxalacetate (CAS 108-56-5) is the ideal three-carbon electrophile for this synthesis.[5] Its ketone carbonyl at C2 and ester group at C3 provide the necessary sites for cyclization. It is commercially available, typically as its more stable sodium salt, which can be used directly or after neutralization.[6]

The Core Cyclocondensation Reaction

This step constitutes the formation of the pyrimidine ring through a base-catalyzed reaction between the two key precursors.

Caption: Workflow for the core pyrimidine synthesis.

Mechanistic Rationale

The reaction is initiated by a strong base, such as sodium ethoxide (NaOEt), which serves both to deprotonate the amidine and facilitate the condensation.

-

Nucleophilic Attack: The more nucleophilic nitrogen of the thiophene-2-carboximidamide attacks the ketone carbonyl of diethyl oxalacetate.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack where the second nitrogen of the amidine attacks one of the ester carbonyls.

-

Elimination & Tautomerization: The tetrahedral intermediate collapses, eliminating a molecule of ethanol. The resulting dihydropyrimidine rapidly tautomerizes to the more stable aromatic 5,6-dihydroxy (enolic) form to yield the final pyrimidine ester.

Detailed Experimental Protocol: Synthesis of the Pyrimidine Ester

-

Reaction Setup:

-

To a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol, add thiophene-2-carboximidamide hydrochloride (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add diethyl oxalacetate (1.1 eq) dropwise to the reaction mixture.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Workup and Isolation:

-

After completion, cool the reaction mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl) to a pH of ~6-7.

-

Reduce the solvent volume under vacuum. The resulting precipitate can be collected by filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

-

Purification and Characterization: The crude ethyl ester can be purified by recrystallization from ethanol or an ethanol/water mixture. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR) to verify the formation of the pyrimidine ring and the presence of the thiophene and ethyl ester moieties.

Final Step: Saponification to the Carboxylic Acid

The final step is the conversion of the ethyl ester to the target carboxylic acid via base-catalyzed hydrolysis, a process known as saponification.

Rationale and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from NaOH or LiOH) attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylic acid, which is immediately deprotonated by the basic conditions to yield the carboxylate salt. A final acidification step is required to protonate the carboxylate and isolate the final product.

Detailed Experimental Protocol

-

Hydrolysis:

-

Suspend the ethyl 5,6-dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) to the suspension.

-

Heat the mixture to 50-60°C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.

-

-

Acidification and Isolation:

-

Cool the reaction mixture in an ice bath.

-

Slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is approximately 1-2.

-

The target carboxylic acid will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.

-

Purification and Characterization of Final Product: The final product can be further purified by recrystallization if necessary. Purity should be assessed by HPLC. The structure must be definitively confirmed by:

-

¹H NMR & ¹³C NMR (in DMSO-d₆): To confirm the disappearance of the ethyl group signals and the presence of a labile carboxylic acid proton.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

-

FT-IR: To observe the characteristic broad O-H stretch of the carboxylic acid and the C=O stretches.

Data Summary

Table 2: Summary of Proposed Synthetic Route

| Step | Reaction | Key Reagents | Solvent | Typical Conditions | Expected Yield |

| 1 | Amidine Synthesis | Thiophene-2-carbonitrile, EtOH, HCl(g), NH₃(g) | Diethyl Ether, Ethanol | 0°C to RT | 60-75% |

| 2 | Cyclocondensation | Thiophene-2-carboximidamide, Diethyl oxalacetate, NaOEt | Ethanol | Reflux (78°C) | 55-70% |

| 3 | Saponification | Pyrimidine Ester, NaOH | Ethanol/Water | 50-60°C | 85-95% |

Conclusion and Future Outlook

This guide outlines a comprehensive and logically structured synthetic pathway for 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. By leveraging a classical cyclocondensation strategy, this route provides a reliable method for accessing a molecule of significant therapeutic interest. The detailed protocols and mechanistic explanations are intended to empower researchers in medicinal chemistry and drug discovery to synthesize this compound and its analogs for further biological evaluation. Future work could involve the exploration of diverse substituents on the thiophene ring or the conversion of the carboxylic acid to various amides to probe the structure-activity relationship (SAR) against viral polymerases and other potential biological targets.

References

-

Sondi, S. M., et al. (2008). Synthesis of biologically active N-methyl derivatives of amidines and cyclized five-membered products of amidines with oxalyl chloride. European Journal of Medicinal Chemistry, 43(1), 134-142. [Link]

-

El-Metwaly, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2955. [Link]

- Wepplo, P. J. (1990). Preparation of sodium diethyl oxalacetate. U.S.

-

Kappe, C. O. (1997). Malonates in Cyclocondensation Reactions. Molecules, 2(2), 47-61. [Link]

-

ResearchGate. (n.d.). Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7), 2,2′‐thenil (8) and thiophene‐2‐carboxamide (9). [Link]

-

Narjes, F., et al. (2006). 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery, SAR, Modeling, and Mutagenesis. Journal of Medicinal Chemistry, 49(3), 1044-1055. [Link]

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]

-

Movassaghi, M., & Hill, M. D. (2001). Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. Journal of the American Chemical Society, 123(21), 5045-5046. [Link]

- Banyu Pharmaceutical Co., Ltd. (1989). Thiophene-2-carboxylic-acid derivatives and process for their preparation.

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]

-

Westermann, B., & Krelaus, R. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1549-1554. [Link]

- Sumitomo Chemical Company, Limited. (1994). Process for preparing 4-hydroxypyrimidine.

-

NROChemistry. (n.d.). Pinner Reaction. [Link]

-

Polish Academy of Sciences. (1991). Synthesis of 2,4-disubstituted 5-aminopyrimidine-6-carboxylic Acids Derivatives Part I. [Link]

-

ResearchGate. (n.d.). One-pot reaction of arylacetic acid and diethyl oxalacetate sodium salt. [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

Chemistry : The Mystery of Molecules. (2019, November 18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate [Video]. YouTube. [Link]

- Nanjing University of Technology. (2014). Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.

-

Chemistry Steps. (n.d.). Nitriles to Esters. [Link]

-

LibreTexts Chemistry. (n.d.). 21.6: Chemistry of Esters. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pinner Reaction | NROChemistry [nrochemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Diethyl oxalacetate | 108-56-5 [chemicalbook.com]

- 6. US4902819A - Preparation of sodium diethyl oxalacetate - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical identity, physicochemical properties, a proposed synthesis pathway, and potential biological applications based on the activities of structurally related molecules. Furthermore, it outlines key analytical techniques for the characterization and quality control of this compound, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Chemical Landscape of Thiophene-Pyrimidine Hybrids

The fusion of thiophene and pyrimidine rings in a single molecular entity has garnered significant attention in the field of medicinal chemistry. Thiophene-containing compounds are known for a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties. Pyrimidine derivatives are also a cornerstone of numerous therapeutic agents, particularly in oncology and virology. The strategic combination of these two pharmacophores in 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid presents a molecule with considerable potential for novel drug discovery. This guide aims to provide a detailed technical resource for researchers working with or considering this compound for their research endeavors.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to any research and development effort.

Chemical Identity:

| Identifier | Value |

| Chemical Name | 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid |

| CAS Number | 391680-79-8 |

| Molecular Formula | C₉H₆N₂O₄S |

| Molecular Weight | 238.22 g/mol |

Physicochemical Properties:

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for formulation.

| Property | Value | Source |

| Appearance | Predicted to be a solid | General knowledge of similar compounds |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF. | General knowledge of similar compounds |

| pKa | The carboxylic acid and dihydroxy groups suggest acidic properties. | General knowledge of functional groups |

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthetic approach could involve the reaction of a thiophene amidine with a derivative of diethyl oxalacetate, followed by cyclization and subsequent hydrolysis to yield the target carboxylic acid. The dihydroxy functionality could be introduced via oxidation of a suitable precursor or by using starting materials already containing these groups, albeit potentially in a protected form.

A generalized reaction scheme based on the condensation of an amidine with a β-ketoester to form the pyrimidine ring is a common and effective strategy. For instance, the synthesis of pyrimidine derivatives can be achieved through the condensation of an α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate.[1]

Caption: A proposed synthetic workflow for 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid.

Step-by-Step Experimental Protocol (Hypothetical)

-

Step 1: Synthesis of the Pyrimidine Ester Intermediate.

-

To a solution of thiophene-2-amidine hydrochloride (1 equivalent) in a suitable solvent such as ethanol, add a base like sodium ethoxide to liberate the free amidine.

-

To this mixture, add a diethyl oxalacetate derivative (1 equivalent).

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Hydrolysis to the Carboxylic Acid.

-

Dissolve the purified pyrimidine ester from Step 1 in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).

-

Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Purification

The final compound can be purified by recrystallization from an appropriate solvent system or by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity suitable for biological and analytical studies.

Potential Biological Applications and Mechanism of Action

While direct biological data for 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid is not extensively documented, the structural motifs present in the molecule suggest several potential areas of therapeutic interest.

Antiviral Activity

A significant body of research has demonstrated that 4,5-dihydroxypyrimidine carboxamides are potent and selective inhibitors of HIV-1 integrase.[2][3][4] These compounds act by chelating the divalent metal ions in the enzyme's active site, thereby blocking the strand transfer step of viral DNA integration into the host genome. The presence of the dihydroxypyrimidine core in the title compound makes it a compelling candidate for investigation as an antiviral agent, particularly as an HIV integrase inhibitor.

Caption: Postulated mechanism of action as an HIV-1 integrase inhibitor.

Anticancer and Antimicrobial Potential

Thiophene-pyrimidine hybrids have been explored for their potential as anticancer and antimicrobial agents. For instance, certain pyrimidine derivatives have shown cytotoxic activity against various cancer cell lines.[1] Additionally, pyridine-thiophene clubbed pyrimidine hybrids have demonstrated promising antimicrobial activities. The combination of these two heterocyclic systems in the title compound warrants investigation into its potential efficacy in these therapeutic areas.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. A combination of spectroscopic and chromatographic techniques is recommended for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a primary technique for assessing the purity of pyrimidine derivatives.[5]

-

Column: A C18 column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the synthesized compound.[6]

-

Ionization Technique: Electrospray ionization (ESI) is a common and effective method for this class of compounds.

-

Analysis: High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. Fragmentation patterns can offer additional structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure.[7][8]

-

¹H NMR: Will provide information on the number and chemical environment of the protons in the molecule, including signals for the thiophene and pyrimidine rings, and the hydroxyl and carboxylic acid protons.

-

¹³C NMR: Will show signals for each unique carbon atom, confirming the carbon skeleton of the molecule.

-

2D NMR Techniques (e.g., COSY, HSQC, HMBC): Can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment.

Caption: A typical analytical workflow for the characterization of the title compound.

Conclusion

5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid represents a molecule of significant interest for further investigation in drug discovery. Its structural features suggest potential as an antiviral, anticancer, or antimicrobial agent. This technical guide provides a foundational resource for researchers, outlining its key properties, a plausible synthetic strategy, and essential analytical methods for its characterization. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

- Prajapati, K., et al. (2025). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, tox. Moroccan Journal of Chemistry, 13(2), 702-722.

- Summa, V., et al. (2007). Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors. Journal of Medicinal Chemistry, 50(23), 5843-5846.

- Summa, V., et al. (2006). 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. Journal of Medicinal Chemistry, 49(23), 6646-6649.

- Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.

- Pace, P., et al. (2007). From dihydroxypyrimidine carboxylic acids to carboxamide HIV-1 integrase inhibitors: SAR around the amide moiety. Journal of Medicinal Chemistry, 50(10), 2225-2239.

- Patel, R., et al. (2019). IR, NMR spectral data of pyrimidine derivatives.

- Saeed, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5032.

- BenchChem. (2025).

- Zarghi, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913.

Sources

- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From dihydroxypyrimidine carboxylic acids to carboxamide HIV-1 integrase inhibitors: SAR around the amide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential therapeutic applications of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. This molecule, belonging to the dihydroxypyrimidine carboxylate class, has emerged as a scaffold of significant interest in medicinal chemistry, particularly in the development of antiviral agents. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized repository of computed data, a proposed synthetic pathway based on established chemical principles, and an exploration of its potential biological significance.

Introduction: The Therapeutic Potential of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it plays a central role in the structure of DNA and RNA. This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents.[1] The versatility of the pyrimidine ring allows for substitutions that can modulate its physicochemical properties and biological activity, leading to a wide array of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[2][3]

The subject of this guide, 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid, integrates three key pharmacophoric features: the dihydroxypyrimidine core, a carboxylic acid moiety, and a thiophene ring. The dihydroxy-pyrimidine portion is known to act as a metal chelator, a property that is often crucial for the inhibition of metalloenzymes. The carboxylic acid group can participate in hydrogen bonding and salt bridge formation with biological targets, enhancing binding affinity. The thiophene ring, a common bioisostere for a phenyl ring, can influence the molecule's metabolic stability and receptor interactions.[1] Notably, this structural class has been identified as a novel inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, a critical enzyme in the viral replication cycle, highlighting its potential as an antiviral agent.

Synthesis and Purification

A key intermediate for this synthesis is 2-thiophenecarboxamidine. This can be prepared from thiophene-2-carbonitrile via the Pinner reaction. The subsequent and final step would be a cyclocondensation reaction between 2-thiophenecarboxamidine and diethyl oxaloacetate (or a similar C4 dielectrophile) in the presence of a base, such as sodium ethoxide, followed by acidic workup to yield the target molecule.

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol: Proposed Synthesis

Part A: Synthesis of 2-Thiophenecarboxamidine Hydrochloride

-

Suspend thiophene-2-carbonitrile (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

-

Cool the mixture to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution for 2-3 hours, ensuring the temperature remains at 0 °C.

-

Seal the flask and allow it to stand at 0-4 °C for 24 hours. The corresponding ethyl imidate hydrochloride will precipitate.

-

Filter the precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

Suspend the crude ethyl imidate hydrochloride in anhydrous ethanol and cool to 0 °C.

-

Bubble anhydrous ammonia gas through the suspension for 1-2 hours.

-

Seal the flask and stir at room temperature for 24 hours.

-

Remove the solvent under reduced pressure. The resulting solid is 2-thiophenecarboxamidine hydrochloride.

Part B: Synthesis of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.1 eq) in anhydrous ethanol under an inert atmosphere.

-

To the sodium ethoxide solution, add diethyl oxaloacetate (1.0 eq) dropwise while stirring.

-

Add 2-thiophenecarboxamidine hydrochloride (1.0 eq) portion-wise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

-

Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid.

Physicochemical Properties

Experimentally determined physicochemical data for this specific compound are scarce in the literature. However, a range of properties has been computed and is available through databases such as PubChem. These computed values provide a valuable starting point for understanding the molecule's behavior.[4]

| Property | Value (Computed) | Source |

| Molecular Formula | C₉H₆N₂O₄S | PubChem[4] |

| Molecular Weight | 238.22 g/mol | PubChem[4] |

| XLogP3 | 1.1 | PubChem[4] |

| Hydrogen Bond Donors | 3 | PubChem[4] |

| Hydrogen Bond Acceptors | 6 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

| Exact Mass | 238.00482785 Da | PubChem[4] |

| Topological Polar Surface Area | 127 Ų | PubChem[4] |

| Heavy Atom Count | 16 | PubChem[4] |

| Complexity | 416 | PubChem[4] |

Expert Insights:

-

The XLogP3 value of 1.1 suggests that the compound has a moderate lipophilicity. This is a favorable characteristic for drug candidates, as it often correlates with good membrane permeability and oral bioavailability.

-

The presence of three hydrogen bond donors and six hydrogen bond acceptors indicates that the molecule has the potential for strong interactions with biological targets.

-

The Topological Polar Surface Area (TPSA) of 127 Ų is slightly above the generally accepted threshold of 120 Ų for good oral bioavailability. However, this is not a strict cutoff, and many successful drugs exceed this value.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, its structural features allow for the prediction of key spectroscopic signatures that would be essential for its characterization.

-

¹H NMR: The spectrum is expected to show characteristic signals for the thiophene ring protons, typically in the aromatic region (δ 7.0-8.0 ppm). The hydroxyl and carboxylic acid protons would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would display nine distinct carbon signals. The carbonyl carbon of the carboxylic acid would be found at the downfield end of the spectrum (δ > 160 ppm). The carbons of the pyrimidine and thiophene rings would appear in the aromatic/olefinic region.

-

FT-IR: The infrared spectrum would be characterized by a broad O-H stretching band for the hydroxyl and carboxylic acid groups (around 3500-2500 cm⁻¹). A strong C=O stretching vibration for the carboxylic acid would be expected around 1700 cm⁻¹.

-

Mass Spectrometry: The exact mass of the compound is 238.0048 Da.[4] High-resolution mass spectrometry should confirm this value, and the fragmentation pattern would provide further structural information.

Potential Applications in Drug Discovery

The primary therapeutic potential of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid and its analogs lies in their activity as antiviral agents.

Inhibition of HCV NS5B Polymerase

Research has identified 2-(2-thienyl)-5,6-dihydroxy-4-carboxypyrimidines as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. This enzyme is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. The dihydroxypyrimidine core of these inhibitors is proposed to chelate the two magnesium ions present in the active site of the polymerase, mimicking the binding of the natural pyrophosphate substrate. This chelation effectively blocks the enzyme's catalytic activity, thereby inhibiting viral replication.

Caption: Proposed mechanism of HCV NS5B polymerase inhibition.

This targeted mechanism of action makes this class of compounds promising candidates for further development as anti-HCV drugs. The structure-activity relationship (SAR) studies within this class can guide the synthesis of more potent and selective inhibitors.

Conclusion

5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid is a molecule with significant potential in the field of medicinal chemistry. Its physicochemical properties, predicted by computational methods, suggest a favorable profile for a drug candidate. While experimental data is limited, a robust synthetic pathway can be proposed based on established chemical literature. The demonstrated activity of this structural class as inhibitors of the HCV NS5B polymerase provides a strong rationale for its further investigation and development as a novel antiviral therapeutic. This guide serves as a foundational resource for researchers interested in exploring the chemistry and biology of this promising compound.

References

-

PubChem. 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. [Link]

-

PharmaTutor. Pyrimidine and its Biological Activity: A Review. [Link]

-

Semantic Scholar. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. [Link]

-

MDPI. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. [Link]

-

NIH National Library of Medicine. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

ACS Publications. 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery, SAR, Modeling, and Mutagenesis. [Link]

-

Wikipedia. Thiophene-2-carboxylic acid. [Link]

-

NIH National Library of Medicine. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic methodologies and expected data for the characterization of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid . Designed for researchers, scientists, and professionals in drug development, this document outlines the foundational principles and practical considerations for obtaining and interpreting nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data for this specific heterocyclic compound.

Molecular Structure and Overview

5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (Molecular Formula: C₉H₆N₂O₄S, Molecular Weight: 238.22 g/mol ) is a complex heterocyclic molecule featuring a dihydroxypyrimidine core linked to a thiophene ring and a carboxylic acid group.[1][2] The accurate elucidation of its structure is paramount for understanding its chemical reactivity, potential biological activity, and for quality control in synthetic processes. Spectroscopic analysis provides the necessary tools for this structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the thiophene ring, the hydroxyl groups, and the carboxylic acid. The exact chemical shifts will be influenced by the solvent used, but general predictions can be made.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton is often broad and its chemical shift is highly dependent on concentration and solvent.[3][4] Deuterium exchange with D₂O will cause this signal to disappear. |

| Thiophene Protons | 7.0 - 8.0 | Multiplet | 3H | The protons on the thiophene ring will exhibit coupling patterns (doublets, doublet of doublets) characteristic of a 2-substituted thiophene. |

| Hydroxyl Protons (-OH) | 5.0 - 9.0 | Broad Singlets | 2H | The chemical shifts of the hydroxyl protons on the pyrimidine ring can vary significantly and may also be broadened due to exchange. Their presence can also be confirmed by D₂O exchange. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon framework of the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid Carbonyl | 165 - 185 | The carbonyl carbon of the carboxylic acid is typically found in this downfield region.[4] |

| Pyrimidine Carbons | 140 - 170 | The carbons of the dihydroxypyrimidine ring will appear in this range, with those bearing hydroxyl groups being more deshielded. |

| Thiophene Carbons | 120 - 145 | The carbons of the thiophene ring will resonate in this region. The carbon attached to the pyrimidine ring will be at the lower end of this range. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids and compounds with exchangeable protons as it allows for the observation of -OH and -COOH protons.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquire a standard ¹H NMR spectrum.

-

Perform a D₂O exchange experiment to confirm the identity of the acidic and hydroxyl protons.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

-

Consider advanced 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid will be characterized by several key absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4] |

| O-H Stretch (Hydroxyl) | 3200 - 3600 | Broad | The hydroxyl groups on the pyrimidine ring will also contribute to a broad O-H stretching band. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | These absorptions arise from the C-H bonds of the thiophene ring.[5] |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | The carbonyl stretch of the carboxylic acid is a strong and sharp peak.[4] Conjugation with the pyrimidine ring may shift this to a slightly lower wavenumber. |

| C=C and C=N Stretches | 1450 - 1650 | Medium to Strong | These bands are due to the stretching vibrations within the pyrimidine and thiophene rings.[6][7] |

| C-O Stretch | 1210 - 1320 | Medium | This absorption is associated with the C-O bonds of the carboxylic acid and hydroxyl groups. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and often preferred method.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr) and subtract it from the sample spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Absorption

Given the highly conjugated system of the thiophene and dihydroxypyrimidine rings, 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid is expected to absorb strongly in the UV region. The exact wavelength of maximum absorbance (λ_max) will depend on the solvent. In general, pyrimidine derivatives show absorption in the 200-300 nm range. The extended conjugation with the thiophene ring is likely to shift the λ_max to a longer wavelength. The pH of the solution will also significantly affect the UV spectrum due to the presence of the acidic carboxylic acid and hydroxyl groups.[8]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or buffered aqueous solutions).

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Scan the absorbance of the sample from approximately 200 to 400 nm.

-

Use the pure solvent as a blank.

-

To study the effect of pH, acquire spectra in buffered solutions of varying pH.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 238). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Isotope Peaks: The presence of sulfur will result in a characteristic M+2 isotope peak with an abundance of about 4.4% relative to the M⁺ peak.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of CO₂ (44 Da) from the carboxylic acid group, and fragmentation of the thiophene and pyrimidine rings.

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound, as it is a relatively polar molecule. Both positive and negative ion modes should be explored.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap. HRMS is recommended for accurate mass determination.

-

Tandem Mass Spectrometry (MS/MS): To gain more structural information, MS/MS can be performed on the molecular ion to induce fragmentation and analyze the resulting daughter ions.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid should follow an integrated approach where data from all spectroscopic techniques are combined to build a cohesive and validated structural assignment.

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Conclusion

References

-

PubChem. (n.d.). 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]

-

ACS Omega. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14267–14276*. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Bulletin of the University of Osaka Prefecture. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]

Sources

- 1. CAS 391680-79-8 | 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid - Synblock [synblock.com]

- 2. 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid | C9H6N2O4S | CID 135433415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biological Activity of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activities of the novel compound, 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. Drawing upon the well-established pharmacological profiles of structurally related dihydroxypyrimidine and thienopyrimidine scaffolds, this document outlines a hypothesis-driven approach to elucidate the therapeutic potential of this molecule. We present a series of detailed experimental protocols, from initial in vitro screening to more complex cell-based assays, designed to probe the compound's activity against key drug targets, including viral enzymes and protein kinases. This guide is intended to serve as a foundational resource for researchers seeking to characterize the bioactivity of this and other related heterocyclic compounds, ultimately paving the way for potential new therapeutic discoveries.

Introduction: Unveiling the Potential of a Novel Scaffold

The intersection of the dihydroxypyrimidine and thienopyrimidine pharmacophores in the structure of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid presents a compelling case for its investigation as a potential therapeutic agent. The pyrimidine ring is a cornerstone of numerous biologically active molecules, and its derivatives are known to exhibit a wide array of activities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties[1][2]. Notably, the 5,6-dihydroxypyrimidine-4-carboxamide core has been identified as a potent inhibitor of HIV integrase, a critical enzyme for viral replication[3][4].

Furthermore, the incorporation of a thiophene ring, a bioisostere of the benzene ring, often enhances the pharmacological profile of a molecule. Thienopyrimidine derivatives, in particular, are recognized as privileged scaffolds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[5][6][7]. These fused heterocyclic systems have been successfully developed as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[8][9].

Given this compelling background, we hypothesize that 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid may exhibit inhibitory activity against a range of enzymes, including viral integrases, reverse transcriptases, and protein kinases. This guide outlines a systematic approach to test this hypothesis, providing the necessary experimental details to thoroughly characterize its biological activity.

Physicochemical Properties

A foundational understanding of the compound's physicochemical properties is essential for its biological evaluation.

| Property | Value | Source |

| Molecular Formula | C9H6N2O4S | PubChem[10] |

| Molecular Weight | 238.22 g/mol | PubChem[10] |

| CAS Number | 391680-79-8 | Synblock[11] |

| IUPAC Name | 5,6-dihydroxy-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid | PubChem[10] |

Proposed Biological Screening Cascade

We propose a tiered screening approach, beginning with broad-spectrum enzymatic assays and progressing to more specific cell-based models. This cascade is designed to efficiently identify and validate the biological activity of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid.

Caption: Proposed workflow for the biological evaluation of the target compound.

Detailed Experimental Protocols

HIV-1 Integrase Inhibition Assay

Rationale: The 5,6-dihydroxypyrimidine core is a known pharmacophore for HIV integrase inhibitors[3][4]. This assay will determine if the title compound retains this activity.

Protocol:

-

Reagents and Materials:

-

Recombinant HIV-1 Integrase

-

Donor DNA (oligonucleotide substrate)

-

Target DNA (oligonucleotide substrate)

-

Assay Buffer (e.g., MOPS, DTT, MgCl2, MnCl2)

-

Positive Control (e.g., Raltegravir)

-

5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (dissolved in DMSO)

-

96-well plates

-

Fluorescence plate reader

-

-

Procedure:

-

Coat a 96-well plate with the target DNA.

-

In a separate plate, pre-incubate HIV-1 integrase with the donor DNA.

-

Add varying concentrations of the test compound or positive control to the integrase-donor DNA mixture.

-

Transfer the mixture to the target DNA-coated plate.

-

Incubate to allow for the strand transfer reaction.

-

Wash the plate to remove unintegrated donor DNA.

-

Add a fluorescently labeled antibody that specifically binds to the integrated donor DNA.

-

Measure the fluorescence signal.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Xanthine Oxidase Inhibition Assay

Rationale: Dihydropyrimidine-5-carboxylic acids have been explored as xanthine oxidase inhibitors[12]. This assay will assess the compound's potential in this area.

Protocol:

-

Reagents and Materials:

-

Xanthine Oxidase

-

Xanthine (substrate)

-

Assay Buffer (e.g., phosphate buffer)

-

Positive Control (e.g., Allopurinol)

-

5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (dissolved in DMSO)

-

96-well UV-transparent plates

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Add assay buffer, xanthine oxidase, and varying concentrations of the test compound or positive control to the wells of a 96-well plate.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding xanthine.

-

Monitor the increase in absorbance at 295 nm (corresponding to the formation of uric acid) over time.

-

-

Data Analysis:

-

Determine the initial reaction velocity for each concentration.

-

Calculate the percent inhibition and determine the IC50 value as described above.

-

Kinase Inhibition Assays

Rationale: The thienopyrimidine scaffold is present in numerous kinase inhibitors[8][9]. A broad kinase panel screen is recommended to identify potential targets.

Protocol:

-

Primary Screen (e.g., KinomeScan™):

-

Submit the compound to a commercial service for screening against a large panel of kinases (e.g., >400 kinases).

-

The assay typically involves measuring the ability of the compound to compete with an immobilized ligand for binding to the kinase active site.

-

-

Secondary Assay (for validated hits):

-

Utilize a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) to determine the IC50 for specific kinases.

-

The assay measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the level of kinase inhibition.

-

Mechanism of Inhibition Studies

Rationale: For active compounds, understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for further development[13].

Protocol (for enzymatic assays):

-

Perform the enzymatic assay as described above, but with varying concentrations of both the test compound and the substrate.

-

Measure the initial reaction velocities.

-

Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mechanism of inhibition.

Caption: Simplified diagrams of competitive and non-competitive enzyme inhibition.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Biological Activity

| Assay | Target | IC50 (µM) | Mechanism of Inhibition |

| Antiviral | HIV-1 Integrase | [Insert Data] | [Insert Data] |

| Metabolic | Xanthine Oxidase | [Insert Data] | [Insert Data] |

| Anticancer | [Identified Kinase] | [Insert Data] | [Insert Data] |

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for the initial biological characterization of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. The proposed experimental cascade will enable a thorough investigation of its potential as an antiviral, anti-inflammatory, or anticancer agent. Positive results from these studies will warrant further investigation, including lead optimization, in vivo efficacy studies, and preclinical safety and toxicology assessments. The structural novelty of this compound, combined with the proven therapeutic potential of its constituent pharmacophores, underscores the importance of its comprehensive biological evaluation.

References

-

PubChem. 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. Available from: [Link]

-

PubChem. 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid methyl ester. Available from: [Link]

-

Pace, P., et al. (2007). Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors. Journal of Medicinal Chemistry, 50(10), 2225-2235. Available from: [Link]

-

Petrocchi, A., et al. (2007). From dihydroxypyrimidine carboxylic acids to carboxamide HIV-1 integrase inhibitors: SAR around the amide moiety. Bioorganic & Medicinal Chemistry Letters, 17(2), 350-353. Available from: [Link]

-

Kurbatova, S. V., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14368-14377. Available from: [Link]

-

Xu, L., et al. (2021). Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by Integrated Modeling Studies. International Journal of Molecular Sciences, 22(15), 8122. Available from: [Link]

-

ResearchGate. From dihydroxypyrimidine carboxylic acids to carboxamide HIV-1 integrase inhibitors: SAR around the amide moiety. Available from: [Link]

-

Kurbatova, S. V., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14368-14377. Available from: [Link]

-

Smaili, J., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(11), 3173. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1959-1977. Available from: [Link]

-

Li, Y., et al. (2017). Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. Molecules, 22(5), 796. Available from: [Link]

-

Jain, P., & Bari, S. B. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Chemical Biology & Drug Design. Available from: [Link]

-

Szafrański, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. Available from: [Link]

-

Aygün, A., & Çelik, H. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Annals of Biostatistics & Biometric Applications. Available from: [Link]

-

Khan, I., et al. (2024). Biological Activities of Thiophenes. Encyclopedia. Available from: [Link]

-

El-Damasy, D. A., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 838-852. Available from: [Link]

-

Medscape. Journal of enzyme inhibition and medicinal chemistry. Available from: [Link]

-

Chemical Register. 2-(3-AMINO-THIOPHEN-2-YL)-5,6-DIHYDROXY-PYRIMIDINE-4-CARBOXYLIC ACID. Available from: [Link]

-

Thummalapalli, S. R., et al. (2016). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][11]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 21(11), 1459. Available from: [Link]

-

BioNinja. Enzyme Inhibition. Available from: [Link]

-

Pfrengle, W., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 1279-1286. Available from: [Link]

Sources

- 1. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From dihydroxypyrimidine carboxylic acids to carboxamide HIV-1 integrase inhibitors: SAR around the amide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid | C9H6N2O4S | CID 135433415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS 391680-79-8 | 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid - Synblock [synblock.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Enzyme Inhibition | BioNinja [old-ib.bioninja.com.au]

Topic: Potential Therapeutic Targets of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid

An In-Depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide outlines a comprehensive strategy for the identification and validation of potential therapeutic targets for the novel compound, 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. While direct biological data for this specific molecule is scarce, its structural components—a dihydroxypyrimidine core, a thiophene moiety, and a carboxylic acid group—are prevalent in a wide range of pharmacologically active agents. Furthermore, a key lead from public chemical databases points towards viral endonuclease inhibition. This document provides a structured, multi-pronged approach, beginning with the most promising hypothesis and expanding to broader screening paradigms to deconvolute the compound's mechanism of action. We present detailed, field-proven experimental protocols and the causal logic behind their application, intended to guide researchers in systematically exploring the therapeutic potential of this compound in antiviral, anticancer, and anti-inflammatory contexts.

Introduction and Initial Assessment

The compound 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (PubChem CID: 135433415) is a heterocyclic molecule whose therapeutic potential is yet to be fully elucidated.[1] Its structure is comprised of a pyrimidine ring, a well-known scaffold in medicinal chemistry with diverse biological activities including anticancer, antiviral, and antimicrobial effects.[2][3] The fusion of a thiophene ring, another "privileged" pharmacophore, suggests a broad potential for biological interaction.

A critical piece of preliminary data is the annotation of the compound's methyl ester derivative as "pUL89 Endonuclease-IN-1" in the PubChem database.[4] This provides a strong, initial hypothesis that the compound class may function as an inhibitor of viral endonucleases, which are essential enzymes for the replication of several pathogenic viruses, including herpesviruses and influenza.

This guide, therefore, proposes a hierarchical strategy for target discovery and validation:

-

Primary Target Validation: Rigorous testing of the viral endonuclease inhibition hypothesis.

-

Secondary Target Screening: Broad, unbiased screening to uncover novel activities, particularly in oncology, given the prevalence of pyrimidine and thiophene moieties in anticancer agents.[5][6][7][8]

-

Mechanism of Action Deconvolution: In-depth cellular and biochemical assays to pinpoint the precise mechanism for any observed biological activity.

Caption: Workflow for validating viral endonuclease as a target.

Secondary Target Identification and Deconvolution

Given the pharmacological promiscuity of the pyrimidine and thiophene scaffolds, it is prudent to perform unbiased screens to identify other potential targets, particularly in the context of cancer.

Caption: Logic for secondary target screening and follow-up.

Broad Kinome Screening

Many pyrimidine derivatives are known kinase inhibitors. A kinome-wide screen can efficiently test the compound against hundreds of kinases.

Protocol: Kinome-Wide Binding or Activity Assay

-

Platform Selection: Utilize a commercial kinase screening service (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's services). These platforms offer radiometric activity assays or binding assays (like KINOMEscan™) across a large panel of human kinases. [9]2. Assay Execution: The compound is typically tested at a single high concentration (e.g., 10 µM) in the primary screen.

-

Hit Identification: Kinases showing significant inhibition (e.g., >50% inhibition) are identified as primary hits.

-

Follow-up: For any hits, determine the IC50 or Kd through dose-response experiments on the same platform.

Deconvolution of Kinase Hits

If a kinase target is identified, it must be validated as being responsible for the compound's cellular effects.

Protocol: Biophysical Binding Confirmation (Surface Plasmon Resonance - SPR) SPR provides real-time, label-free analysis of binding kinetics. [10][11]

-

Immobilization: Covalently immobilize the recombinant kinase (the "ligand") onto a sensor chip surface.

-

Binding Measurement: Flow a series of concentrations of the test compound (the "analyte") over the chip surface.

-

Data Acquisition: The SPR instrument detects changes in the refractive index at the surface as the compound binds and dissociates, generating a sensorgram.

-

Analysis: Fit the sensorgram data to kinetic models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A confirmed direct interaction is a key validation step. [12] Protocol: Cellular Target Engagement (Western Blot)

-

Cell Treatment: Treat a relevant cancer cell line (expressing the target kinase) with the compound at various concentrations.

-

Lysate Preparation: After treatment, lyse the cells and collect the protein fraction.

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the phosphorylated form of a known substrate of the target kinase. Also, probe for the total amount of the substrate and the target kinase as loading controls.

-

Analysis: A dose-dependent decrease in the phosphorylation of the substrate indicates that the compound is engaging and inhibiting the target kinase within the cell.

Antiproliferative Screening and Mechanism of Action

If the compound shows antiproliferative activity in a phenotypic screen, further studies are needed to determine the mechanism.

Protocol: Cell Cycle Analysis by Flow Cytometry This method determines if the compound causes arrest at a specific phase of the cell cycle. [2][13]

-

Cell Treatment: Treat an asynchronous population of cancer cells with the compound for a defined period (e.g., 24 hours).

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol. This permeabilizes the cells and preserves their DNA. [14][15]3. Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Acquire data on a flow cytometer. The fluorescence intensity of the DNA dye is directly proportional to the DNA content.

-

Analysis: Analyze the resulting DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant accumulation of cells in a particular phase suggests a mechanism related to that checkpoint.

Protocol: In Vitro Tubulin Polymerization Assay Thiophene-containing compounds have been reported as tubulin inhibitors. [16]This assay directly measures the effect of the compound on microtubule formation.

-

Reagents: Use a commercially available kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin and a fluorescent reporter that incorporates into growing microtubules. [17][18]2. Procedure:

-

In a 96-well plate, mix tubulin with GTP in a polymerization buffer.

-

Add the test compound at various concentrations. Known tubulin stabilizers (e.g., paclitaxel) and destabilizers (e.g., vinblastine) should be used as controls.

-

Incubate the plate at 37°C in a fluorescence plate reader.

-

Monitor the fluorescence intensity over time.

-

-

Analysis: An increase in the rate or extent of polymerization indicates a stabilizing effect, while a decrease suggests a destabilizing (inhibitory) effect. [19]

Deconvolution of Broad-Spectrum Antiviral Activity

If the compound shows broad antiviral activity beyond specific endonuclease-containing viruses, inhibition of a host-cell factor required by many viruses is a likely mechanism. A common target for such compounds is the de novo pyrimidine biosynthesis pathway. [16][20] Protocol: Pyrimidine Rescue Assay

-

Procedure: Perform an antiviral assay (e.g., CPE or yield reduction assay) as described previously. For each concentration of the test compound, run a parallel set of experiments where the culture medium is supplemented with exogenous uridine or orotic acid.

-

Analysis: If the addition of pyrimidine precursors reverses the antiviral effect of the compound, it strongly suggests that the compound's mechanism involves the depletion of cellular pyrimidine pools. This points to an enzyme in the de novo pyrimidine synthesis pathway, such as dihydroorotate dehydrogenase (DHODH), as a potential target. [21]

Summary of Proposed Investigations

The following table summarizes the proposed experimental workflow to identify and validate the therapeutic targets of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid.

| Phase | Objective | Key Experiments | Primary Outcome |

| Phase 1: Primary Target Validation | To validate/invalidate viral endonucleases as direct targets. | Molecular Docking, Endonuclease Inhibition Assay (IC50), Inhibition Kinetics, Plaque Reduction Assay (EC50). | Confirmed mechanism of antiviral action or refutation of the primary hypothesis. |

| Phase 2: Secondary Target Screening | To identify novel targets in an unbiased manner. | Kinome-Wide Screening, Antiproliferative Cell-Based Assays. | Identification of potential kinase targets or general cytotoxic/cytostatic effects. |

| Phase 3: Target Deconvolution | To validate secondary hits and elucidate the mechanism of action. | SPR/ITC for binding kinetics, Western Blot for cellular target engagement, Cell Cycle Analysis, Tubulin Polymerization Assay, Pyrimidine Rescue Assay. | Confirmed secondary target(s) and a clear understanding of the compound's cellular mechanism. |

Conclusion

The systematic approach detailed in this guide provides a robust framework for elucidating the therapeutic potential of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. By starting with a focused, hypothesis-driven investigation into viral endonuclease inhibition and progressing to broader, unbiased screening methodologies, researchers can efficiently navigate the complex process of target identification and validation. The detailed protocols and logical workflows presented herein are designed to ensure scientific integrity and generate the high-quality data necessary for advancing this promising compound through the drug discovery pipeline.

References

-

A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

-

Discovery of novel dihydro-pyrimidine hybrids: insight into the design, synthesis, biological evaluation and absorption, distribution, metabolism and excretion studies - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

-

Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism - Drug Hunter. (2025, November 26). Retrieved January 21, 2026, from [Link]

-

5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid | C9H6N2O4S | CID 135433415. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid methyl ester - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

Therapeutic Potential of Thiophene Compounds: A Mini-Review - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved January 21, 2026, from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-